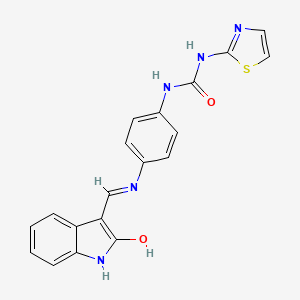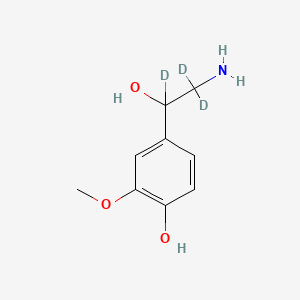
Multi-kinase-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-kinase-IN-5 is a small molecule inhibitor that targets multiple protein kinases. These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound can interfere with signaling pathways that are often dysregulated in diseases such as cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-5 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. The synthetic route often starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as alkylation, acylation, and cyclization. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Multi-kinase-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Multi-kinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase signaling pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of kinases in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, where dysregulated kinase activity is a hallmark.
Industry: Utilized in the development of new drugs and in the optimization of industrial processes involving kinase inhibitors.
Mécanisme D'action
Multi-kinase-IN-5 exerts its effects by binding to the ATP-binding sites of multiple kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The molecular targets of this compound include kinases such as VEGFR-2, FGFR-1, and BRAF, which are implicated in cancer progression and other diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Regorafenib: Another multi-kinase inhibitor that targets kinases involved in tumor angiogenesis and oncogenesis.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR and PDGFR, used in cancer therapy.
Sorafenib: Targets RAF kinases and VEGFR, used in the treatment of liver and kidney cancers.
Uniqueness
Multi-kinase-IN-5 is unique in its ability to simultaneously inhibit multiple kinases with high selectivity and potency. This broad-spectrum activity makes it a valuable tool for studying complex signaling networks and for developing new therapeutic strategies that target multiple pathways involved in disease progression.
Propriétés
Formule moléculaire |
C19H15N5O2S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
1-[4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]phenyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H15N5O2S/c25-17-15(14-3-1-2-4-16(14)23-17)11-21-12-5-7-13(8-6-12)22-18(26)24-19-20-9-10-27-19/h1-11,23,25H,(H2,20,22,24,26) |
Clé InChI |
QYKIQZHKVWPLSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)NC(=O)NC4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)


![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)


![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)


![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)


